N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-methoxybenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-methoxybenzamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy . The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-methoxybenzamide typically involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the final compound. This method provides a straightforward route to synthesize the compound with high yield and purity.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium carbonate, 4-chloro-3-nitrobenzoic acid, and 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different benzothiadiazole derivatives with varying functional groups .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-methoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology, it has shown potential as an anticancer agent by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has antibacterial properties and can inhibit the growth of certain bacteria. In the field of optoelectronics, the compound’s unique optical properties make it useful for the development of light-emitting diodes and other electronic devices .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-methoxybenzamide is not fully understood. it is believed that the compound exerts its effects by inhibiting the activity of specific enzymes involved in cancer cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells. The compound’s antibacterial properties are thought to result from its ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-methoxybenzamide can be compared with other benzothiadiazole derivatives, such as N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide and N-(2,1,3-benzothiadiazol-4-yl)-3,5-diethoxybenzamide . These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical and physical properties. The unique combination of the benzothiadiazole core with the chloro and methoxy substituents in this compound provides distinct advantages in terms of its optical and biological activities .
Properties
Molecular Formula |
C14H10ClN3O2S |
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Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-12-6-5-8(7-9(12)15)14(19)16-10-3-2-4-11-13(10)18-21-17-11/h2-7H,1H3,(H,16,19) |
InChI Key |
FTGKIYBEBKZWKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)Cl |
Origin of Product |
United States |
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